![molecular formula C14H15FN2O B2953626 (3-fluoropyridin-4-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320573-75-7](/img/structure/B2953626.png)
(3-fluoropyridin-4-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the search results.Scientific Research Applications
Synthetic Approaches and Structural Analysis
Synthesis of Highly Substituted 8-Azabicyclo[3.2.1]octanes : The study by Rumbo et al. (1996) presents an expedient method for synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, starting from 3-hydroxy-4-pyridones. This method could theoretically be adapted for synthesizing the core structure of the query compound, showcasing the versatility of 3-hydroxy-4-pyridones as precursors for complex bicyclic structures Rumbo, A., Mouriño, A., Castedo, L., & Mascareñas, J. (1996).
Crystal Structure and DFT Study : Huang et al. (2021) investigated the crystal structure and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, highlighting the importance of crystallographic and conformational analyses in understanding the molecular structures of complex organic compounds. Such studies are crucial for elucidating the conformational preferences and reactivity profiles of compounds containing fluoropyridinyl and azabicyclo[3.2.1]octane motifs Huang, P.-Y., Yang, Z., Wu, Q.-M., Yang, D.-Z., Chen, J., Chai, H., & Zhao, C.-S. (2021).
Potential Pharmacological Applications
P2X7 Antagonist for Mood Disorders : The research by Chrovian et al. (2018) on dipolar cycloaddition reactions to access novel P2X7 antagonists illustrates the potential pharmacological applications of compounds with complex bicyclic structures. Although the study focuses on a different chemical entity, the methodology and the exploration of bicyclic compounds' pharmacological profiles are relevant to understanding the possible applications of the query compound in therapeutic contexts Chrovian, C., Soyode-Johnson, A., Peterson, A. A., Gelin, C. F., Deng, X., Dvorak, C., Carruthers, N., Lord, B., Fraser, I., Aluisio, L., Coe, K., Scott, B. P., Koudriakova, T., Schoetens, F., Sepassi, K., Gallacher, D., Bhattacharya, A., & Letavic, M. (2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-9-6-10-2-3-11(7-9)17(10)14(18)12-4-5-16-8-13(12)15/h4-5,8,10-11H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCXDRMVLPIVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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